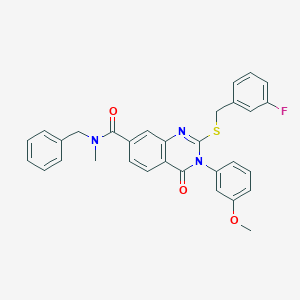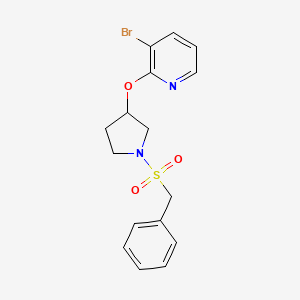![molecular formula C20H27N3O4 B2880910 Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate CAS No. 1986367-38-7](/img/structure/B2880910.png)
Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate” is a complex organic compound. While there isn’t much specific information available on this exact compound, it is related to other compounds used as intermediates in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, the specific chemical reactions involving this compound are not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved data .Aplicaciones Científicas De Investigación
Drug Development
This compound is a potential intermediate in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with improved efficacy and safety profiles. For instance, it could be used to create novel central nervous system (CNS) agents due to the presence of the piperidine ring, which is a common feature in CNS drugs .
Cancer Research
The oxadiazole moiety present in the compound is known for its anticancer properties. Researchers can leverage this compound to synthesize new anticancer agents, potentially offering new therapeutic options for treatment-resistant forms of cancer .
Antibacterial Agents
Compounds with the oxadiazole ring have shown promising antibacterial activity. This tert-butyl derivative could be used as a starting point for the synthesis of new antibacterial drugs that can combat antibiotic-resistant bacteria .
PARP Inhibitor Synthesis
The structural features of this compound suggest its use as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of drugs used in the treatment of cancers with BRCA-1 and -2 mutations .
Anti-inflammatory and Analgesic Agents
The methoxyphenyl group in the compound’s structure is often associated with anti-inflammatory and analgesic activities. This makes it a valuable scaffold for the development of new anti-inflammatory and pain-relief medications .
Enzyme Inhibition
Due to the presence of the oxadiazole ring, this compound could be explored for its enzyme inhibitory properties, particularly in the context of inflammatory pathways like the lipoxygenase pathway .
Neuroprotective Agents
The piperidine moiety is a common feature in neuroprotective agents. This compound could be used to synthesize molecules that protect nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Agricultural Chemicals
The structural elements of this compound, particularly the oxadiazole ring, could be utilized in the development of new agrochemicals, such as pesticides or herbicides, offering a new approach to pest and weed management in agriculture .
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Some related compounds have been labeled with hazard statements such as “H303;H320” and precautionary statements such as “P305+351+338” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Propiedades
IUPAC Name |
tert-butyl 4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)26-19(24)23-11-9-14(10-12-23)13-17-21-18(22-27-17)15-5-7-16(25-4)8-6-15/h5-8,14H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUGZVPJZCERFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)





![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)
![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)
![4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2880843.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2880849.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2880850.png)